
2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound that features both methoxy and nitro functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the reaction of 3-nitrobenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted phenyl derivatives.
科学的研究の応用
2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
類似化合物との比較
Similar Compounds
2-((3-Methoxyphenyl)amino)-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone: Similar structure but with the methoxy group in a different position.
2-((3-Methoxyphenyl)amino)-1-(2-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
Uniqueness
The unique combination of the methoxy and nitro groups in 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone gives it distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
2-(3-methoxyanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-7-3-5-12(9-14)16-10-15(18)11-4-2-6-13(8-11)17(19)20/h2-9,16H,10H2,1H3 |
InChIキー |
VRHTVMNYOXSBTP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)
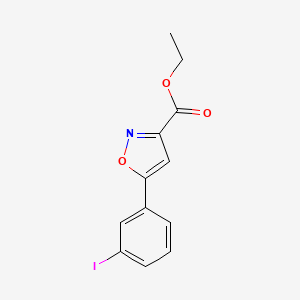

![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)
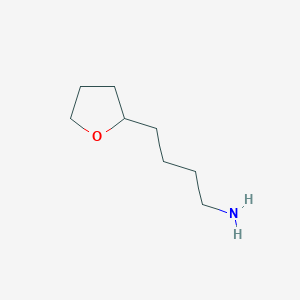
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
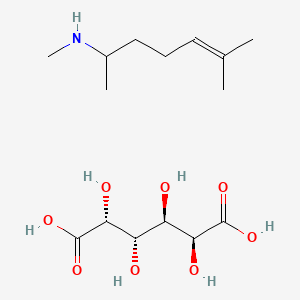
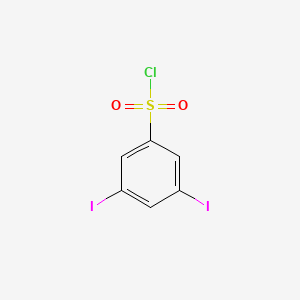
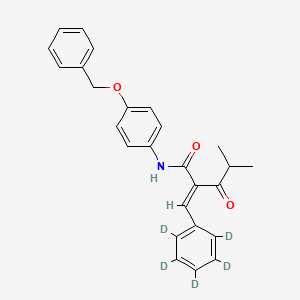
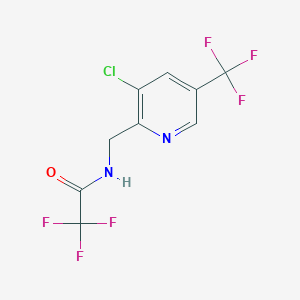

![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)
